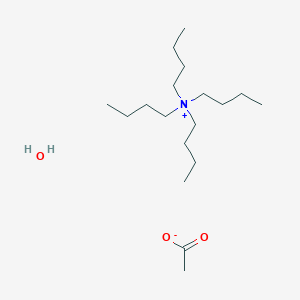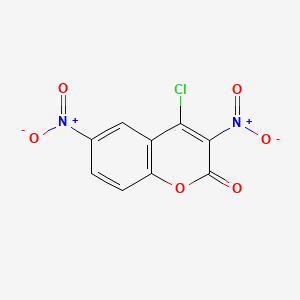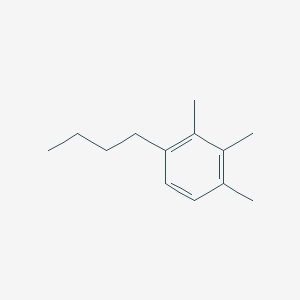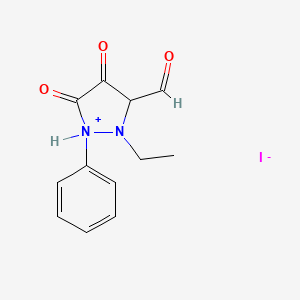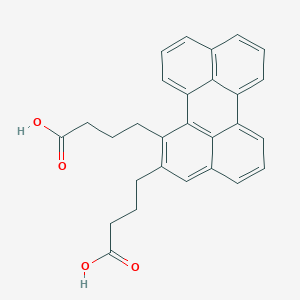
4,4'-(Perylene-1,2-diyl)dibutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Perylene-1,2-diyl)dibutanoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields It consists of a perylene core with two butanoic acid groups attached at the 1,2-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Perylene-1,2-diyl)dibutanoic acid typically involves the functionalization of perylene derivatives. One common method includes the reaction of perylene with butanoic acid derivatives under specific conditions to achieve the desired substitution at the 1,2-positions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-(Perylene-1,2-diyl)dibutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of perylene tetracarboxylic derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of perylene diol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the butanoic acid moieties are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: Perylene tetracarboxylic acid derivatives.
Reduction: Perylene diol derivatives.
Substitution: Substituted perylene derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
4,4’-(Perylene-1,2-diyl)dibutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which 4,4’-(Perylene-1,2-diyl)dibutanoic acid exerts its effects is primarily related to its photophysical properties. The perylene core allows for efficient absorption and emission of light, making it useful in optoelectronic applications. The butanoic acid groups can interact with various molecular targets, facilitating the compound’s incorporation into larger molecular assemblies and materials.
Comparación Con Compuestos Similares
Perylene tetracarboxylic dianhydride: Another perylene derivative with different functional groups, used in similar applications.
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: A compound with a similar structural motif but different functional groups, used in photonic and optical materials.
Uniqueness: 4,4’-(Perylene-1,2-diyl)dibutanoic acid is unique due to its specific combination of a perylene core with butanoic acid groups, which imparts distinct photophysical properties and reactivity. This makes it particularly suitable for applications in organic electronics and materials science, where precise control over molecular properties is essential.
Propiedades
Número CAS |
93838-72-3 |
|---|---|
Fórmula molecular |
C28H24O4 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
4-[1-(3-carboxypropyl)perylen-2-yl]butanoic acid |
InChI |
InChI=1S/C28H24O4/c29-24(30)14-4-8-18-16-19-9-3-12-22-21-11-1-6-17-7-2-13-23(26(17)21)28(27(19)22)20(18)10-5-15-25(31)32/h1-3,6-7,9,11-13,16H,4-5,8,10,14-15H2,(H,29,30)(H,31,32) |
Clave InChI |
CDAUQUWFEUYIAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=CC=CC5=CC(=C(C(=C54)C3=CC=C2)CCCC(=O)O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate](/img/structure/B14367502.png)
